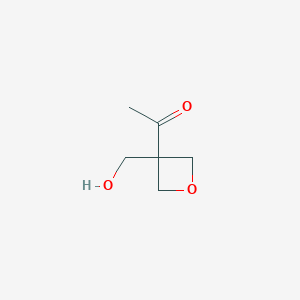
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is a chemical compound with the molecular formula C6H10O3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxymethyl group attached to the third carbon of the oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The hydroxymethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Formaldehyde or other alkylating agents can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The oxetane ring can undergo ring-opening reactions, which may be crucial in its mechanism of action. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
1-(Oxetan-3-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.
1-(Oxetan-3-yl)piperazine hemioxalate: Contains a piperazine ring instead of the ethanone group.
1-(Oxetan-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is unique due to the presence of both the oxetane ring and the hydroxymethyl group
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
1-[3-(hydroxymethyl)oxetan-3-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(8)6(2-7)3-9-4-6/h7H,2-4H2,1H3 |
InChI-Schlüssel |
IDUBJRVFMFUJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(COC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



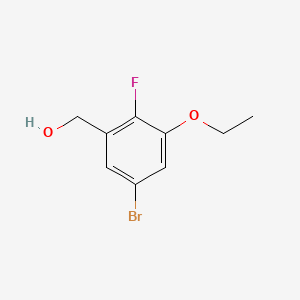
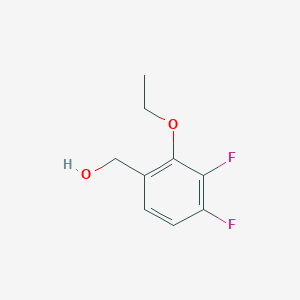

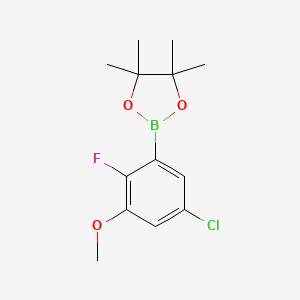
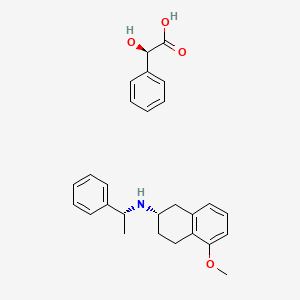
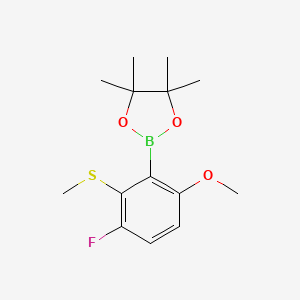
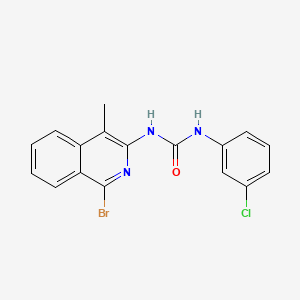

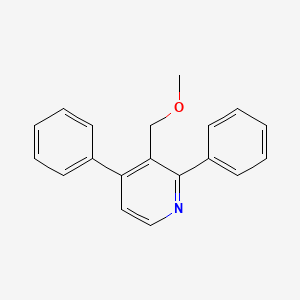

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
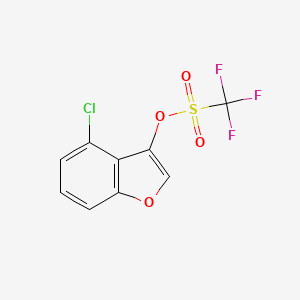
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)
